molecular formula C16H24INO B4603697 1-[5-(4-iodophenoxy)pentyl]piperidine

1-[5-(4-iodophenoxy)pentyl]piperidine

Cat. No.: B4603697
M. Wt: 373.27 g/mol
InChI Key: CQIGCVSUNJEQHQ-UHFFFAOYSA-N
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Description

1-[5-(4-Iodophenoxy)pentyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an iodophenoxy group attached to a pentyl chain, which is further connected to a piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities and pharmacological properties.

Preparation Methods

The synthesis of 1-[5-(4-iodophenoxy)pentyl]piperidine typically involves a multi-step process. One common synthetic route includes the following steps:

    N-Alkylation: The initial step involves the N-alkylation of piperidine with 1-bromopentane to form N-pentylpiperidine.

    Ether Formation: The next step involves the reaction of N-pentylpiperidine with 4-iodophenol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). This results in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-[5-(4-Iodophenoxy)pentyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.

    Coupling Reactions: The iodophenoxy group can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(4-Iodophenoxy)pentyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds. Piperidine derivatives are known for their potential as anticancer, antiviral, and antimicrobial agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.

    Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules, making it valuable in organic synthesis and chemical research.

Mechanism of Action

The mechanism of action of 1-[5-(4-iodophenoxy)pentyl]piperidine involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[5-(4-Iodophenoxy)pentyl]piperidine can be compared with other similar compounds, such as:

    1-[5-(4-Isopropylphenoxy)pentyl]piperidine: This compound has an isopropyl group instead of an iodine atom, which affects its reactivity and biological activity.

    1-[5-(4-Iodophenoxy)pentyl]piperidinium: This is the protonated form of the compound, which may have different solubility and reactivity properties.

The uniqueness of this compound lies in its iodophenoxy group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-[5-(4-iodophenoxy)pentyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24INO/c17-15-7-9-16(10-8-15)19-14-6-2-5-13-18-11-3-1-4-12-18/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIGCVSUNJEQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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